S1P1 Receptor Agonist Patent Identity and Autoimmune Indication Targeting vs. Antifungal or Anticancer Triazole-Oxadiazole Hybrids
The compound is explicitly claimed in the Merck Serono patent family as a selective S1P1/Edg1 receptor agonist intended for autoimmune indications, especially multiple sclerosis [1]. This represents a fundamentally different pharmacological mechanism from other triazole-oxadiazole hybrids reported in the literature, which are predominantly developed as antifungal agents against Candida species [2] or as dual EGFR/VEGFR-2 kinase inhibitors for oncology [3]. No quantitative S1P1 EC50 or S1P3 selectivity data for this specific compound were located in publicly accessible patent documents or peer-reviewed literature. The patent states that compounds of the invention are selective S1P1 agonists with selectivity over S1P3, and that this selectivity confers improved pharmacological properties over non-selective S1P1 agonists such as fingolimod [1], but individual compound potency and selectivity values are not disclosed in the available patent text.
| Evidence Dimension | Primary pharmacological mechanism and therapeutic indication class |
|---|---|
| Target Compound Data | Selective S1P1 agonism; multiple sclerosis indication [1]; quantitative potency data not publicly available |
| Comparator Or Baseline | Other triazole-oxadiazole hybrids: antifungal (Candida spp. MIC values) [2]; dual EGFR/VEGFR-2 kinase inhibition (IC50 values) [3] |
| Quantified Difference | Qualitative: distinct mechanism (immunomodulation via S1P1 vs. direct antifungal or antiproliferative); comparative potency data unavailable for the target compound |
| Conditions | S1P1 receptor binding and functional assay (patent context) [1]; antifungal susceptibility testing against Candida albicans, C. krusei, C. glabrata [2]; antiproliferative MTT assay against cancer cell lines [3] |
Why This Matters
A procurement decision for an immunomodulatory S1P1 agonist tool compound cannot be satisfied by a triazole-oxadiazole hybrid validated only for antifungal or anticancer activity—the pharmacological mechanism is categorically different and requires distinct assay systems for validation.
- [1] Quattropani, A.; Montagne, C.; Sauer, W.; Bombrun, A. Triazole oxadiazoles derivatives. EP2250165B1 / US8202856, 2008. Assignee: Merck Serono SA. View Source
- [2] Faghih, Z.; Ataollahi, E.; Sadeghian, S.; Rezaei, Z.; Khabnadideh, S. The synthesis, antifungal and apoptotic effects of triazole-oxadiazoles against Candida species. Eur. J. Med. Chem. 2018, 144, 255–261. View Source
- [3] Design, synthesis, and apoptotic antiproliferative action of new 1,2,3-triazole/1,2,4-oxadiazole hybrids as dual EGFR/VEGFR-2 inhibitors. J. Enzyme Inhib. Med. Chem. 2024, 39 (1). View Source
